molecular formula C11H15NO3 B13830314 N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide

Cat. No.: B13830314
M. Wt: 209.24 g/mol
InChI Key: XVLAQDBLMPHUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with ethyl, methoxy, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl halides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can be compared with similar compounds such as:

    N-(6-Methyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(6-Ethyl-6-hydroxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Biological Activity

N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide, with the CAS number 313693-50-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, cytotoxicity, and possible therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H15NO3
Molar Mass209.24 g/mol
CAS Number313693-50-4

These properties suggest that the compound may interact with biological systems through various pathways.

The biological activity of this compound is primarily attributed to its structure, which allows for interactions with key biological targets. The compound may exhibit activity against certain enzymes and cellular pathways involved in cancer progression and other diseases.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of this compound as an anticancer agent. While direct data on this compound is scarce, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Related Compounds

In a study involving derivatives of 1,3,4-oxadiazole, several compounds exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 human lung cancer cells. Notably, some compounds achieved IC50 values below 0.14 μM . This suggests that modifications to the acetamide structure can enhance cytotoxicity.

Potential Therapeutic Applications

Given its structural features and preliminary findings from related compounds, this compound could be explored for various therapeutic applications:

  • Anticancer Agent : Targeting tumor-associated enzymes could lead to new treatment strategies.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects that warrant investigation.
  • Neurological Disorders : The modulation of enzyme activity could also be beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A plausible approach involves coupling reactions between functionalized cyclohexadienone derivatives and acetamide precursors under microwave-assisted conditions to enhance reaction efficiency. For example, halogenated intermediates (e.g., 2-halophenoxy derivatives) can be reacted with ethylamine and methoxy groups in the presence of a palladium catalyst . Optimization should focus on solvent choice (e.g., acetonitrile or DMF), temperature control (80–120°C), and reaction time (2–6 hours) to maximize yield while minimizing side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR (in DMSO-d6 or CDCl3) to verify substituent positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • HPLC purity analysis : Utilize a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical stability considerations for this compound during storage?

  • Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Stability studies should include accelerated aging tests (40°C/75% relative humidity for 4 weeks) with periodic HPLC monitoring. Avoid aqueous environments due to potential hydrolysis of the methoxy or acetamide groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclohexadienone core in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model the electron density of the conjugated dienone system. Focus on the electrophilic character of the 3-oxo group and its susceptibility to nucleophilic attack. Compare computed IR spectra with experimental data to validate the model .

Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic observations?

  • Methodology : If NMR suggests conformational flexibility (e.g., tautomerism), conduct variable-temperature NMR studies (–40°C to 60°C) to detect dynamic processes. Pair this with complementary techniques like Raman spectroscopy or neutron diffraction (for hydrogen positioning). Re-refine crystallographic data in SHELXL with anisotropic displacement parameters to account for disorder .

Q. How can isotopic labeling (e.g., 13C^{13}C) elucidate metabolic or degradation pathways in biological studies?

  • Methodology : Synthesize a 13C^{13}C-labeled analog at the methoxy or ethyl group using labeled precursors (e.g., 13C^{13}C-methanol). Track isotopic incorporation via LC-MS in in vitro assays (e.g., liver microsome models) to identify primary metabolites or degradation byproducts .

Q. What mechanisms underlie the compound’s potential mutagenicity, and how can this be assessed?

  • Methodology : Conduct Ames tests (using Salmonella typhimurium strains TA98 and TA100) with and without metabolic activation (S9 fraction). Compare results with structural analogs (e.g., pyrenyl acetamides) known to intercalate DNA or generate reactive oxygen species (ROS). Use molecular docking to predict binding affinity to DNA bases .

Q. Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodology : Standardize solubility measurements using the shake-flask method at 25°C in buffered solutions (pH 1.2–7.4). Validate via UV spectrophotometry or gravimetric analysis. Consider solvent purity and equilibration time (24–72 hours) as confounding factors .

Q. Why might catalytic hydrogenation of the 1,4-cyclohexadienyl moiety yield unexpected stereoisomers?

  • Methodology : Investigate catalyst poisoning (e.g., sulfur impurities) or steric hindrance from the ethyl/methoxy groups. Switch from Pd/C to Lindlar catalyst (for partial hydrogenation) or employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereoselectivity .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(6-ethyl-6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)acetamide

InChI

InChI=1S/C11H15NO3/c1-4-11(15-3)6-5-9(14)7-10(11)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

XVLAQDBLMPHUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)C=C1NC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.